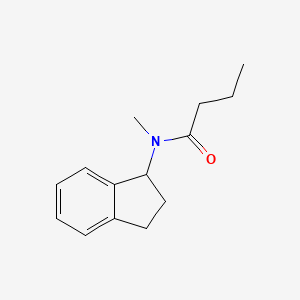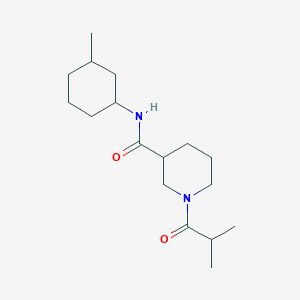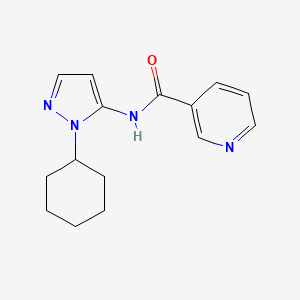![molecular formula C21H24N4O2S B7511516 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide, also known as PBIT, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using specific methods and has unique properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine site of tubulin, preventing the polymerization of microtubules and disrupting the normal cell division process. This disruption leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This compound has also been found to scavenge free radicals, which are unstable molecules that can damage cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide in lab experiments is its specificity for tubulin. This compound selectively binds to the colchicine site of tubulin, which makes it a useful tool for studying the role of microtubules in cell division. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide. One direction is to investigate its potential as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its dosing and administration. Another direction is to explore the potential of this compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify other potential targets for its activity.
Méthodes De Synthèse
The synthesis of 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide involves a series of chemical reactions that start with the reaction of 2-mercaptoacetic acid with 1-pentyl-1H-benzimidazole-2-thiol. This reaction produces 2-(1-pentylbenzimidazol-2-yl)sulfanylacetic acid, which is then converted to its acid chloride derivative. The acid chloride derivative is then reacted with 4-aminobenzamide to produce this compound.
Applications De Recherche Scientifique
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Propriétés
IUPAC Name |
4-[[2-(1-pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-3-6-13-25-18-8-5-4-7-17(18)24-21(25)28-14-19(26)23-16-11-9-15(10-12-16)20(22)27/h4-5,7-12H,2-3,6,13-14H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYEYUXNDQLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)






![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)



